4-({(E)-[2-(difluoromethoxy)phenyl]methylidene}amino)-1-methyl-N-propyl-1H-pyrazole-5-carboxamide
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Overview
Description
4-({(E)-1-[2-(DIFLUOROMETHOXY)PHENYL]METHYLIDENE}AMINO)-1-METHYL-N-PROPYL-1H-PYRAZOLE-5-CARBOXAMIDE is a complex organic compound characterized by its unique chemical structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-({(E)-1-[2-(DIFLUOROMETHOXY)PHENYL]METHYLIDENE}AMINO)-1-METHYL-N-PROPYL-1H-PYRAZOLE-5-CARBOXAMIDE involves multiple steps, starting from readily available starting materials. The key steps typically include:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a β-diketone under acidic or basic conditions.
Introduction of the difluoromethoxy group: This step involves the reaction of a phenyl compound with difluoromethyl ether in the presence of a suitable catalyst.
Formation of the imine linkage: This is achieved by reacting the difluoromethoxy phenyl compound with an aldehyde or ketone under dehydrating conditions.
Final coupling: The final step involves coupling the imine with the pyrazole carboxamide under appropriate conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and recycling of solvents and reagents.
Chemical Reactions Analysis
Types of Reactions
4-({(E)-1-[2-(DIFLUOROMETHOXY)PHENYL]METHYLIDENE}AMINO)-1-METHYL-N-PROPYL-1H-PYRAZOLE-5-CARBOXAMIDE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Halogenating agents, nucleophiles like amines or thiols
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction could produce alcohols or amines.
Scientific Research Applications
4-({(E)-1-[2-(DIFLUOROMETHOXY)PHENYL]METHYLIDENE}AMINO)-1-METHYL-N-PROPYL-1H-PYRAZOLE-5-CARBOXAMIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 4-({(E)-1-[2-(DIFLUOROMETHOXY)PHENYL]METHYLIDENE}AMINO)-1-METHYL-N-PROPYL-1H-PYRAZOLE-5-CARBOXAMIDE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4-({(E)-1-[2-(FLUOROMETHOXY)PHENYL]METHYLIDENE}AMINO)-1-METHYL-N-PROPYL-1H-PYRAZOLE-5-CARBOXAMIDE
- 4-({(E)-1-[2-(METHOXY)PHENYL]METHYLIDENE}AMINO)-1-METHYL-N-PROPYL-1H-PYRAZOLE-5-CARBOXAMIDE
Uniqueness
The presence of the difluoromethoxy group in 4-({(E)-1-[2-(DIFLUOROMETHOXY)PHENYL]METHYLIDENE}AMINO)-1-METHYL-N-PROPYL-1H-PYRAZOLE-5-CARBOXAMIDE imparts unique chemical and biological properties compared to its analogs. This group can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for various applications.
Properties
Molecular Formula |
C16H18F2N4O2 |
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Molecular Weight |
336.34 g/mol |
IUPAC Name |
4-[[2-(difluoromethoxy)phenyl]methylideneamino]-2-methyl-N-propylpyrazole-3-carboxamide |
InChI |
InChI=1S/C16H18F2N4O2/c1-3-8-19-15(23)14-12(10-21-22(14)2)20-9-11-6-4-5-7-13(11)24-16(17)18/h4-7,9-10,16H,3,8H2,1-2H3,(H,19,23) |
InChI Key |
SJKMSKLKGDXQBU-UHFFFAOYSA-N |
Canonical SMILES |
CCCNC(=O)C1=C(C=NN1C)N=CC2=CC=CC=C2OC(F)F |
Origin of Product |
United States |
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